molecular formula C10H12F3N B13964910 N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine

N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine

Cat. No.: B13964910
M. Wt: 203.20 g/mol
InChI Key: KDHQSNQPNBALSM-UHFFFAOYSA-N
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Description

N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is an organic compound that features a trifluoromethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 3-ethylbenzylamine with trifluoromethylating agents under controlled conditions. One common method is the reaction of 3-ethylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with specific amino acid residues in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(3-methylbenzyl)-1,1,1-trifluoromethanamine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(3-ethylphenyl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C10H12F3N/c1-2-8-4-3-5-9(6-8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

KDHQSNQPNBALSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CNC(F)(F)F

Origin of Product

United States

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